1-ethenyl-4-ethylcyclohexane
Overview
Description
1-Ethenyl-4-ethylcyclohexane is an organic compound with the molecular formula C10H18 It is a derivative of cyclohexane, featuring both an ethenyl (vinyl) group and an ethyl group attached to the cyclohexane ring
Preparation Methods
The synthesis of 1-ethenyl-4-ethylcyclohexane can be achieved through several routes:
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Synthetic Routes
Alkylation of Cyclohexane: One common method involves the alkylation of cyclohexane with ethylene to introduce the ethyl group, followed by a subsequent vinylation reaction to introduce the ethenyl group.
Grignard Reaction: Another approach involves the use of Grignard reagents. For example, ethylmagnesium bromide can react with cyclohexanone to form 4-ethylcyclohexanol, which can then be dehydrated to form this compound.
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Industrial Production Methods
Catalytic Processes: Industrial production often employs catalytic processes, such as the use of zeolites or other solid acid catalysts, to facilitate the alkylation and vinylation reactions under controlled conditions.
Chemical Reactions Analysis
1-Ethenyl-4-ethylcyclohexane undergoes various chemical reactions, including:
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Oxidation
Reagents and Conditions: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Products: Oxidation typically results in the formation of cyclohexanone derivatives or carboxylic acids, depending on the reaction conditions.
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Reduction
Reagents and Conditions: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the ethenyl group to an ethyl group.
Products: The major product is 1-ethyl-4-ethylcyclohexane.
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Substitution
Reagents and Conditions: Halogenation reactions using reagents like bromine (Br2) can introduce halogen atoms into the compound.
Products: Halogenated derivatives such as 1-bromo-4-ethylcyclohexane.
Scientific Research Applications
1-Ethenyl-4-ethylcyclohexane has several applications in scientific research:
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Chemistry
Model Compound: It serves as a model compound for studying the reactivity and conformational analysis of substituted cyclohexanes.
Catalysis: Used in studies of catalytic processes, particularly in the development of new catalysts for alkylation and vinylation reactions.
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Biology
Biochemical Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
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Medicine
Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals due to its unique structural features.
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Industry
Polymer Production: Used as a monomer in the synthesis of specialty polymers with specific properties.
Mechanism of Action
The mechanism by which 1-ethenyl-4-ethylcyclohexane exerts its effects depends on the specific reaction or application:
Molecular Targets: In catalytic reactions, the compound interacts with active sites on the catalyst surface, facilitating the desired transformation.
Pathways Involved: In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
1-Ethenyl-4-ethylcyclohexane can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
1-Ethyl-4-vinylcyclohexane: Similar structure but with different substitution patterns.
1-Methyl-4-ethylcyclohexane: Lacks the ethenyl group, resulting in different reactivity and applications.
1-Ethyl-4-ethynylcyclohexane: Contains an ethynyl group instead of an ethenyl group, leading to different chemical properties.
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Uniqueness
- The presence of both ethenyl and ethyl groups in this compound provides a unique combination of reactivity and structural properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-ethenyl-4-ethylcyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-3-9-5-7-10(4-2)8-6-9/h3,9-10H,1,4-8H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKFVGCCRWEBGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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